molecular formula C14H13BrO2 B1371035 1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol CAS No. 1156865-40-5

1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol

Cat. No.: B1371035
CAS No.: 1156865-40-5
M. Wt: 293.15 g/mol
InChI Key: SFJUQOXPLWPNJH-UHFFFAOYSA-N
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Description

“1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1156865-40-5 . It has a molecular weight of 293.16 and its IUPAC name is 1-[4-(4-bromophenoxy)phenyl]ethanol .


Physical and Chemical Properties Analysis

“this compound” is a powder . The boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, a related compound, was synthesized and evaluated for antimicrobial activity, demonstrating excellent antimicrobial properties (Sherekar, Kakade, & Padole, 2021).
  • Structural Fragments in Drug Development :

    • 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which shares structural similarities, was identified as an important fragment in the antiosteoporosis drug Lasofoxifene, highlighting its significance in drug design (Guo, 2012).
  • Organometallic Chemistry :

    • In organometallic studies, related compounds like 1-phenyl-2-propyn-1-ol and its derivatives were used to synthesize allenylidene and alkenylcarbyne complexes, indicating its role in complex organometallic reactions (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
  • Radical-Scavenging Activity :

    • Highly brominated mono- and bis-phenols, structurally similar to 1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol, were found in marine red algae and demonstrated potent radical-scavenging activity, suggesting potential in antioxidative applications (Duan, Li, & Wang, 2007).
  • Optical Parameters and Spectroscopic Analysis :

    • Compounds like 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, which are structurally related, have been analyzed for their optical properties and spectroscopic characteristics, indicating their use in material sciences (Praveenkumar, Subala, Anand, & Raman, 2021).
  • Antimicrobial Activity of Derivatives :

    • Derivatives of this compound, such as those synthesized from 1-chloro-4-(p-tolyolxy)benzene, exhibited significant antimicrobial activity, which was confirmed through spectral studies (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
  • Polyimide Synthesis :

    • Novel polyimides synthesized from diamines like 1,1-bis[4-(4-aminophenoxy)phenyl]-1-(4-hydroxyphenyl)ethane demonstrate the importance of similar compounds in the creation of advanced materials with unique thermal properties (Okabe & Morikawa, 2010).

Properties

IUPAC Name

1-[4-(4-bromophenoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJUQOXPLWPNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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